molecular formula C17H14Cl3NO3 B2985791 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE CAS No. 1002990-58-0

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE

Cat. No.: B2985791
CAS No.: 1002990-58-0
M. Wt: 386.65
InChI Key: PGVNYBHRFPXXLY-UHFFFAOYSA-N
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Description

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C17H14Cl3NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE typically involves multi-step organic reactions. The initial step often includes the preparation of 2-(4-chlorophenyl)ethylamine, which is then reacted with methyl 2,4-dichlorobenzoate under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Methoxy derivatives, cyano derivatives.

Scientific Research Applications

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, altering its activity and affecting downstream metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer properties.

Uniqueness

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,4-DICHLOROBENZOATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3NO3/c18-12-3-1-11(2-4-12)7-8-21-16(22)10-24-17(23)14-6-5-13(19)9-15(14)20/h1-6,9H,7-8,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVNYBHRFPXXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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